molecular formula C30H40O2 B1261945 dideoxypetrosynol A

dideoxypetrosynol A

Cat. No.: B1261945
M. Wt: 432.6 g/mol
InChI Key: PUFGWNJPJHYXPI-ZDFWYCJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dideoxypetrosynol A is a natural product found in Petrosia with data available.

Scientific Research Applications

Apoptosis Induction in Melanoma Cells

Dideoxypetrosynol A, a compound from the sponge Petrosia sp., has shown significant cytotoxicity against various human tumor cell lines. A 2004 study by Choi et al. revealed that this compound induces apoptosis in human SK-MEL-2 skin melanoma cells. This process involves up-regulation of proapoptotic Bax and down-regulation of anti-apoptotic Bcl-2, along with activation of caspases, suggesting a molecular mechanism for its anti-cancer activity (Choi et al., 2004).

Anti-Proliferative Effects on Leukemia Cells

In 2006, Park et al. studied this compound's effects on human monocytic leukemia U937 cells. They found that it inhibits cell proliferation by inducing G1 arrest in the cell cycle, up-regulating Cdk inhibitor p16/INK4a, and down-regulating phosphorylation of retinoblastoma protein (pRB). This study provides insight into the anti-cancer effects of this compound through a mechanism involving pRB phosphorylation inhibition and p16 induction (Park et al., 2006).

Reduction of Cyclooxygenase-2 and Telomerase Activities

A 2007 study by Park et al. further explored this compound's mechanism of action in human leukemia U937 cells. The compound was found to inhibit cyclooxygenase-2 (COX-2) and telomerase activities, reducing prostaglandin E2 synthesis and down-regulating human telomerase reverse transcriptase (hTERT). These findings add to the understanding of the anti-cancer activities of this compound (Park et al., 2007).

Synthesis of this compound

In 2008, Gung and Omollo reported the first total synthesis of this compound, achieving both enantiomers. The synthesis involved oxidative coupling of a homopropargylphosphonium ylide to prepare the “skipped” (Z)-enediyne moiety. This synthesis is crucial for further exploration and utilization of this compound in scientific research (Gung & Omollo, 2008).

Properties

Molecular Formula

C30H40O2

Molecular Weight

432.6 g/mol

IUPAC Name

(3S,4E,15Z,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,28-diol

InChI

InChI=1S/C30H40O2/c1-3-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)4-2/h1-2,5-6,25-32H,7-8,13-24H2/b6-5-,27-25+,28-26+/t29-,30-/m1/s1

InChI Key

PUFGWNJPJHYXPI-ZDFWYCJLSA-N

Isomeric SMILES

C#C[C@@H](O)/C=C/CCCCCCC#CC/C=C\CC#CCCCCCC/C=C/[C@H](O)C#C

Canonical SMILES

C#CC(C=CCCCCCCC#CCC=CCC#CCCCCCCC=CC(C#C)O)O

Synonyms

dideoxypetrosynol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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